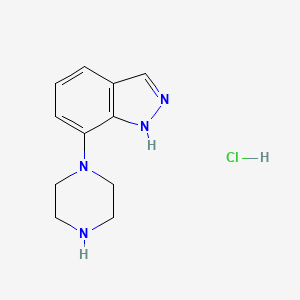
7-(Piperazin-1-yl)-1H-indazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring attached to an indazole moiety, forming a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired compound with high yields and purity.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high efficiency and cost-effectiveness. The use of parallel solid-phase synthesis and photocatalytic synthesis are some of the advanced methods utilized in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
7-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound acts as a hydrogen bond donor/acceptor, enhancing its interactions with receptors and increasing its water solubility and bioavailability . This interaction modulates the activity of various enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 7-chloro-4-(piperazin-1-yl)quinoline
- Brexpiprazole
Comparison: 7-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole moiety, which distinguishes it from other piperazine derivatives.
Propriétés
Formule moléculaire |
C11H15ClN4 |
|---|---|
Poids moléculaire |
238.72 g/mol |
Nom IUPAC |
7-piperazin-1-yl-1H-indazole;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-9-8-13-14-11(9)10(3-1)15-6-4-12-5-7-15;/h1-3,8,12H,4-7H2,(H,13,14);1H |
Clé InChI |
XLHDNKFOILZSCB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC3=C2NN=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
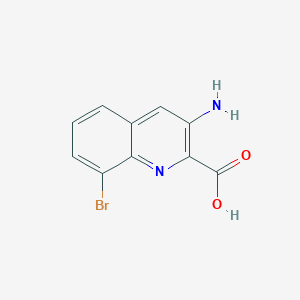
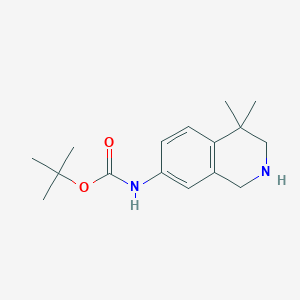
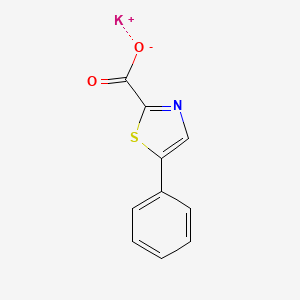
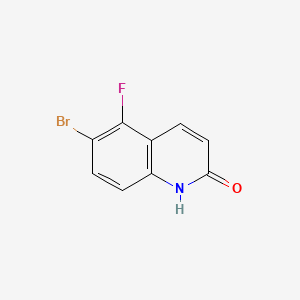
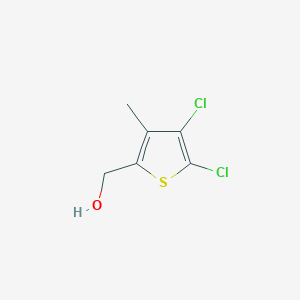
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
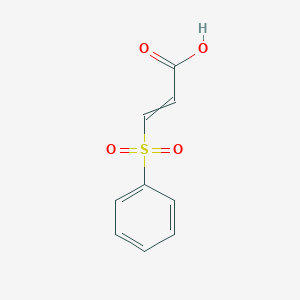


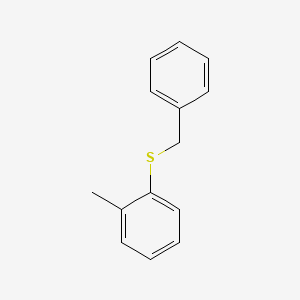
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
